molecular formula C15H19N3O2 B12795710 7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione CAS No. 67744-75-6

7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Cat. No.: B12795710
CAS No.: 67744-75-6
M. Wt: 273.33 g/mol
InChI Key: GZVGTDXDLQGABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyridazine and triazepine rings, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds and nitrogen-containing heterocycles. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazepine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methyl and phenyl groups via substitution reactions.

    Hydrogenation: Reduction of double bonds to form the hexahydro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Further hydrogenation to reduce any remaining double bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” exerts its effects would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine ring structures.

    Triazepine Derivatives: Compounds with similar triazepine ring structures.

Uniqueness

“7-Methyl-3-phenylhexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione” is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

67744-75-6

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

7-methyl-3-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C15H19N3O2/c1-12-6-5-9-17-14(19)10-16(11-15(20)18(12)17)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

GZVGTDXDLQGABD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2N1C(=O)CN(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.